Comprehensive NMR Analysis of 5-Ethyl-5-methylazepan-2-one: Chemical Shifts, Stereochemical Dynamics, and Assignment Protocols
Comprehensive NMR Analysis of 5-Ethyl-5-methylazepan-2-one: Chemical Shifts, Stereochemical Dynamics, and Assignment Protocols
Executive Summary
5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) is a highly substituted caprolactam derivative. Molecules in this class frequently serve as critical intermediates in the synthesis of neuroactive gabapentinoids, specialized polyamides, and pharmacologically active lactams [4]. Because the biological and material properties of these compounds are strictly dictated by their three-dimensional conformation, rigorous structural elucidation is mandatory.
This whitepaper provides an in-depth, predictive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-ethyl-5-methylazepan-2-one. By establishing the causality between the molecule's unique stereocenter and its complex magnetic resonance behavior, this guide equips researchers with the theoretical framework and self-validating experimental protocols required for unambiguous structural confirmation.
Structural & Stereochemical Causality
To interpret the NMR spectra of 5-ethyl-5-methylazepan-2-one, one must first understand the profound impact of its C5 substitution. The base azepan-2-one (ε-caprolactam) ring consists of a seven-membered cyclic amide [1, 2].
In 5-ethyl-5-methylazepan-2-one, the C5 position is a quaternary stereocenter bonded to four distinct groups: a methyl group, an ethyl group, the C4-methylene (oriented toward the carbonyl), and the C6-methylene (oriented toward the amine).
The Causality of Diastereotopicity: Because the C5 carbon is chiral, the molecule lacks any internal plane of symmetry. Consequently, the geminal protons on every methylene group in the molecule (C3, C4, C6, C7, and the ethyl side-chain) are diastereotopic [3]. They are magnetically inequivalent and cannot be interconverted by any conformational ring-flipping. Instead of appearing as simple first-order triplets or multiplets, these CH₂ groups will present as complex AB or ABX spin systems, exhibiting strong geminal coupling ( 2J≈12−15 Hz) and distinct chemical shifts for the axial-like and equatorial-like protons.
Predictive ¹H NMR Chemical Shifts & Multiplet Dynamics
The following table synthesizes the predicted ¹H NMR chemical shifts based on the empirical baseline of ε-caprolactam [2], adjusted for the anisotropic and steric effects of the C5 alkyl substitutions.
| Position | Predicted Shift (ppm) | Multiplicity | Integration | Mechanistic Causality / Coupling Dynamics |
| N-H | 6.00 – 6.50 | br s | 1H | Deshielded by the adjacent carbonyl; broad due to quadrupolar relaxation of ¹⁴N and chemical exchange. |
| C7-H(a) | 3.25 | ddd | 1H | Diastereotopic; strongly deshielded by the adjacent electronegative nitrogen. Couples to C7-H(b), C6-H₂, and N-H. |
| C7-H(b) | 3.10 | ddd | 1H | Diastereotopic partner to C7-H(a). |
| C3-H(a) | 2.45 | ddd | 1H | Diastereotopic; deshielded by the anisotropic cone of the C2 carbonyl. |
| C3-H(b) | 2.30 | ddd | 1H | Diastereotopic partner to C3-H(a). |
| C6-H₂ | 1.65 – 1.80 | m | 2H | Complex second-order multiplet. Shifted slightly downfield relative to unsubstituted caprolactam due to the β -substituent effect from C5. |
| C4-H₂ | 1.50 – 1.65 | m | 2H | Complex second-order multiplet. Experiences similar β -substituent deshielding from the C5 alkyl groups. |
| C5-CH₂ (Ethyl) | 1.35, 1.25 | dq, dq | 2H | The ethyl CH₂ protons are diastereotopic (ABX₃ system). Each proton couples to the other ( 2J ) and to the terminal CH₃ ( 3J ). |
| C5-CH₃ (Methyl) | 0.90 | s | 3H | Sharp singlet. Isolated from adjacent protons by the quaternary C5 carbon. |
| C5-CH₂CH₃ | 0.85 | t | 3H | Triplet ( 3J≈7.5 Hz), coupling exclusively to the diastereotopic ethyl CH₂ protons. |
Predictive ¹³C NMR Chemical Shifts & Relaxation Kinetics
Carbon-13 NMR provides a definitive map of the molecular skeleton. The introduction of the ethyl and methyl groups at C5 induces predictable α , β , and γ substituent effects on the base caprolactam shifts [2].
| Position | Predicted Shift (ppm) | Carbon Type | Causality & Relaxation Notes |
| C2 | 178.5 | C=O (Quat) | Carbonyl carbon. Exhibits a long longitudinal relaxation time ( T1 ) due to the lack of directly attached protons. |
| C7 | 42.5 | CH₂ | Most deshielded aliphatic carbon due to the direct α -effect of the nitrogen atom. |
| C5 | 36.5 | C (Quat) | Critical Node: Shifted downfield from ~30 ppm (in caprolactam) due to the strong α -effects of the methyl and ethyl groups. Extremely slow T1 relaxation. |
| C6 | 36.0 | CH₂ | Experiences a strong β -deshielding effect (~+7 ppm) from the C5 alkyl substituents. |
| C4 | 35.5 | CH₂ | Experiences a strong β -deshielding effect from the C5 alkyl substituents. |
| C3 | 33.0 | CH₂ | Alpha to the carbonyl. Experiences minor γ -steric shielding from the C5 groups. |
| C5-CH₂ (Ethyl) | 32.0 | CH₂ | Standard aliphatic ethyl methylene shift. |
| C5-CH₃ (Methyl) | 24.0 | CH₃ | Standard aliphatic methyl shift attached to a quaternary center. |
| C5-CH₂CH₃ | 8.0 | CH₃ | Highly shielded terminal methyl of the ethyl group. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflow, do not simply run standard automated NMR sequences. The quaternary nature of C5 and the diastereotopicity of the ring require a tailored, self-validating protocol.
Step 1: Optimized Sample Preparation Dissolve 20–25 mg of 5-ethyl-5-methylazepan-2-one in 0.6 mL of CDCl₃ (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of paramagnetic impurities (e.g., rust from spatulas) which can artificially broaden the signals.
Step 2: ¹H 1D Acquisition with High Digital Resolution Acquire the ¹H spectrum at 400 MHz or higher. Because the diastereotopic protons will form complex overlapping multiplets, set the acquisition time (AQ) to at least 3 seconds to ensure high digital resolution (Hz/point), allowing for the extraction of fine geminal coupling constants.
Step 3: ¹³C 1D Acquisition (The T1 Relaxation Trap) Causality Check: Quaternary carbons (C2 and C5) lack attached protons, meaning they suffer from highly inefficient dipole-dipole relaxation and receive minimal Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions. Action: If you use a standard 1-second relaxation delay (D1), the C5 peak may disappear into the baseline. You must set D1 to 3–5 seconds (or add a relaxation agent like Cr(acac)₃) to ensure the C5 and C2 carbons fully relax between pulses, yielding visible and quantifiable signals.
Step 4: Multiplicity-Edited HSQC Run a 2D HSQC experiment. Use the multiplicity-edited version to self-validate the carbon assignments: CH₂ groups (C3, C4, C6, C7, and Ethyl-CH₂) will phase negatively (typically blue), while CH₃ groups (Methyl, Ethyl-CH₃) will phase positively (typically red). This immediately isolates the overlapping aliphatic signals.
Step 5: HMBC for Quaternary Linkage Run a 2D HMBC optimized for long-range coupling ( nJCH=8 Hz). This is the only way to definitively prove the structure. You must observe cross-peaks connecting the isolated C5-methyl protons (0.90 ppm) to the C4, C5, and C6 carbons. This triangulates the position of the alkyl groups to the C5 quaternary center.
2D NMR Assignment Workflow
The following diagram illustrates the logical progression of 2D NMR experiments required to unambiguously assign the structure of 5-ethyl-5-methylazepan-2-one.
Fig 1: Logical 2D NMR workflow for the structural elucidation of 5-ethyl-5-methylazepan-2-one.
References
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National Center for Biotechnology Information. "Caprolactam | C6H11NO | CID 7768". PubChem. URL:[Link]
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Biological Magnetic Resonance Data Bank (BMRB). "Epsilon-caprolactam at BMRB (bmse000372)". BMRB Metabolomics. URL:[Link]
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Borgen, G., & Rise, F. (1993). "Low-temperature NMR of ɛ-caprolactam". Magnetic Resonance in Chemistry. ResearchGate. URL:[Link]
